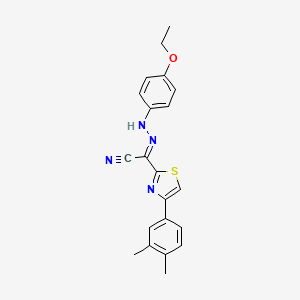

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

The compound (E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole-derived carbohydrazonoyl cyanide with a distinct stereoelectronic profile. Its structure features:

- A 1,3-thiazole core substituted at position 4 with a 3,4-dimethylphenyl group (electron-donating methyl groups).

- A carbohydrazonoyl cyanide group at position 2, linked to a 4-ethoxyphenyl substituent via an (E)-configured imine bond.

This compound belongs to a class of heterocyclic molecules studied for applications in agrochemical and pharmaceutical research due to their structural versatility and biological activity .

Properties

IUPAC Name |

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-4-26-18-9-7-17(8-10-18)24-25-19(12-22)21-23-20(13-27-21)16-6-5-14(2)15(3)11-16/h5-11,13,24H,4H2,1-3H3/b25-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVQSYDMOFJQOW-NCELDCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of appropriate starting materials, such as α-haloketones and thiourea, under basic conditions.

Substitution Reactions:

Carbohydrazonoyl Cyanide Formation: The final step involves the formation of the carbohydrazonoyl cyanide moiety, which can be achieved through the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aryl halides and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications, including:

Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Industrial Chemistry: Utilized in the synthesis of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Research Findings and Analysis

a) Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., methyl, ethoxy): The target compound’s 3,4-dimethylphenyl and 4-ethoxyphenyl groups improve solubility in polar organic solvents compared to chlorinated or nitro-substituted analogs . Ethoxy’s oxygen atom may facilitate hydrogen bonding, enhancing interaction with biological targets.

- Electron-Withdrawing Groups (e.g., Cl, NO₂, CF₃): Chlorine and nitro groups increase electrophilicity, making compounds like the 4-nitrophenyl analog more reactive but less stable under basic conditions . Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, as seen in the 3-CF₃-phenyl derivatives .

c) Structural Characterization Tools

- Crystallography: Programs like SHELX () and ORTEP () are critical for confirming the (E)-configuration and spatial arrangement of substituents, ensuring accurate structure-activity relationship studies .

Biological Activity

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article focuses on its biological activity, particularly its antiproliferative effects and mechanisms of action against various cancer cell lines.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological properties. The presence of multiple aromatic substituents enhances its potential interactions with biological targets. The structural formula can be represented as follows:

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Research indicates that it exhibits significant inhibitory effects on cell proliferation in breast, lung, and colon cancer models. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.2 | Inhibition of CDK4/6 |

| Lung Cancer | 3.9 | Disruption of tubulin polymerization |

| Colon Cancer | 4.5 | Induction of apoptosis |

The proposed mechanisms of action for this compound include:

- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle progression.

- Tubulin Polymerization Inhibition : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study 1 : In a xenograft model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Study 2 : A study involving lung cancer models demonstrated that the compound not only reduced tumor growth but also improved survival rates in treated animals.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the thiazole ring significantly influence biological activity. For instance:

- Substituent Variations : Altering the ethoxy group or the methyl groups on the phenyl rings can enhance or diminish antiproliferative effects.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl Group Addition | Increased potency |

| Ethoxy Group Variation | Altered solubility |

| Thiazole Ring Substitution | Enhanced binding affinity |

Q & A

Q. Optimization :

- Solvent choice : Ethanol or acetonitrile improves solubility and reduces side reactions .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions, with microwave-assisted heating to enhance efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .

Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Q. Basic Research Focus

¹H/¹³C NMR :

- Thiazole protons appear as singlets at δ 7.5–8.0 ppm.

- Aromatic substituents (e.g., 3,4-dimethylphenyl) show splitting patterns reflecting substitution patterns .

IR Spectroscopy :

- Peaks at 2200–2250 cm⁻¹ confirm the presence of the cyanide group.

- C=N stretches (1600–1650 cm⁻¹) validate the carbohydrazonoyl moiety .

Mass Spectrometry (HRMS) :

- Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₂₁H₂₀N₄OS) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What structural features influence the compound’s reactivity and biological activity?

Q. Basic Research Focus

- Electron-withdrawing/donating groups : The 4-ethoxyphenyl group (electron-donating) enhances nucleophilic aromatic substitution, while 3,4-dimethylphenyl stabilizes the thiazole ring via steric effects .

- Cyanide group : Acts as a hydrogen-bond acceptor, influencing interactions with biological targets like enzymes .

Q. Advanced Research Focus

- Structure-Activity Relationships (SAR) :

- Replace the ethoxy group with nitro or halogens to study changes in antimicrobial potency .

- Modify the thiazole core to oxazole or imidazole analogs and compare bioactivity .

How can computational methods aid in predicting the compound’s interactions with biological targets?

Q. Advanced Research Focus

Molecular Docking :

- Use AutoDock Vina to model binding to cytochrome P450 or bacterial enzymes. Prioritize docking scores (<-7 kcal/mol) for high-affinity interactions .

DFT Calculations :

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic attack .

MD Simulations :

- Simulate stability in lipid bilayers to assess membrane permeability (e.g., using GROMACS) .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

How do crystallographic techniques resolve ambiguities in structural elucidation?

Q. Advanced Research Focus

Single-Crystal X-ray Diffraction :

- Use SHELXL for refinement, focusing on resolving disorder in flexible substituents (e.g., ethoxy groups) .

- ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement .

Data Interpretation :

- Validate bond lengths (C–S: ~1.70 Å in thiazole) and angles (N–C–N: ~120°) against Cambridge Structural Database entries .

Twinning Analysis :

What strategies address contradictions in biological activity data across studies?

Q. Advanced Research Focus

Experimental Reprodubility :

- Standardize assay conditions (e.g., MIC testing using CLSI guidelines for antimicrobial studies) .

Meta-Analysis :

- Compare IC₅₀ values from cell-based vs. enzyme assays to identify off-target effects .

Proteomics Profiling :

- Use LC-MS/MS to identify non-canonical binding partners in complex biological matrices .

Case Study : Discrepancies in anticancer activity may arise from variations in cell line genetic backgrounds (e.g., p53 status) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.